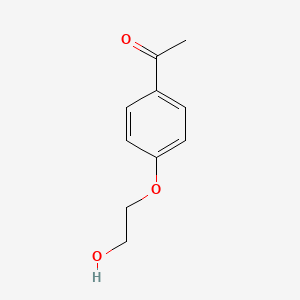

1-(4-(2-Hydroxyethoxy)phenyl)ethanone

説明

The exact mass of the compound 1-(4-(2-Hydroxyethoxy)phenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-(2-Hydroxyethoxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Hydroxyethoxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[4-(2-hydroxyethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGUQISURGFYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389061 | |

| Record name | 2-(4-acetylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31769-45-6 | |

| Record name | 2-(4-acetylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(2-HYDROXYETHOXY)ACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(4-(2-Hydroxyethoxy)phenyl)ethanone CAS 31769-45-6 properties

Technical Whitepaper: 1-(4-(2-Hydroxyethoxy)phenyl)ethanone

Part 1: Executive Summary

1-(4-(2-Hydroxyethoxy)phenyl)ethanone , also known as 4'-(2-Hydroxyethoxy)acetophenone , is a pivotal aromatic ketone intermediate used primarily in the synthesis of advanced pharmaceutical agents and photoactive compounds.[2][3] Its structural duality—combining a reactive acetophenone core with a hydrophilic hydroxyethoxy tail—makes it an ideal scaffold for introducing polarity and hydrogen-bonding capability into lipophilic drug candidates.[1][2]

This guide details the physicochemical properties, "green" synthesis protocols, and critical role of CAS 31769-45-6 in the manufacturing of Landiolol , an ultra-short-acting beta-adrenergic blocker.[2][3] It serves as a definitive reference for process chemists and researchers optimizing synthetic routes or characterizing this specific building block.

Part 2: Chemical Identity & Physicochemical Profile

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | 1-[4-(2-Hydroxyethoxy)phenyl]ethanone |

| Common Synonyms | 4'-(2-Hydroxyethoxy)acetophenone; HE-Acetophenone |

| CAS Number | 31769-45-6 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC(=O)C1=CC=C(OCCO)C=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Ethanol, DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |

Table 2: Physicochemical Properties

| Property | Value / Description |

| Melting Point | Typically 75–80 °C (varies by purity/polymorph) |

| Boiling Point | ~350 °C (Predicted at 760 mmHg) |

| Density | ~1.18 g/cm³ (Predicted) |

| pKa | ~14 (Alcoholic -OH) |

| Stability | Stable under standard conditions; hygroscopic (store desiccated) |

Part 3: Synthetic Routes & Optimization

The synthesis of 1-(4-(2-Hydroxyethoxy)phenyl)ethanone has evolved from traditional alkylation using toxic halides to "green" catalytic methods.[2][3]

Method A: The "Green" Ethylene Carbonate Route (Recommended)

This protocol avoids the use of hazardous ethylene oxide or 2-chloroethanol, utilizing ethylene carbonate as a safe, biodegradable alkylating agent.[3]

-

Reagents: 4-Hydroxyacetophenone (4-HAP), Ethylene Carbonate, Potassium Carbonate (K₂CO₃).[2][3]

-

Solvent: DMF (N,N-Dimethylformamide) or Toluene (with phase transfer catalyst).[3]

-

Catalyst: Tetra-n-butylammonium bromide (TBAB) (optional but enhances rate).[2][3]

Step-by-Step Protocol:

-

Charge: In a chemically resistant reactor, dissolve 1.0 eq of 4-Hydroxyacetophenone in DMF (5 volumes).

-

Base Addition: Add 0.05–0.1 eq of anhydrous K₂CO₃. (Note: Stoichiometric base is not required as the carbonate ring opening drives the reaction).[3]

-

Alkylation: Add 1.2 eq of Ethylene Carbonate.

-

Heating: Heat the mixture to 130–140 °C for 4–6 hours. Monitoring by HPLC should show <1% residual 4-HAP.[2]

-

Workup: Cool to room temperature. Pour into ice water (10 volumes) to precipitate the product.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to yield white crystals.[3]

Reaction Pathway Diagram

Caption: Green synthesis pathway via ethylene carbonate ring-opening alkylation.

Part 4: Analytical Characterization

To validate the identity of CAS 31769-45-6, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct AA'BB' aromatic system and the ethylene glycol side chain.[3]

-

δ 7.92 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the acetyl group (deshielded).[3]

-

δ 7.05 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ether linkage (shielded).

-

δ 4.90 (t, J=5.2 Hz, 1H): Hydroxyl proton (-OH ), exchanges with D₂O.[3]

-

δ 4.08 (t, J=5.0 Hz, 2H): Methylene protons adjacent to the phenoxy group (-O-CH ₂-).[3]

-

δ 3.74 (q, J=5.0 Hz, 2H): Methylene protons adjacent to the hydroxyl (-CH ₂-OH).[3]

-

δ 2.50 (s, 3H): Acetyl methyl group (-COCH ₃).[3]

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (Alcohol).[3]

-

1670 cm⁻¹: Strong C=O stretch (Ketone).[3]

-

1600 cm⁻¹: Aromatic C=C stretch.

-

1250 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl alkyl ether).[3]

Part 5: Application Logic – The Landiolol Pathway

The primary high-value application of CAS 31769-45-6 is as the starting material for Landiolol , an ultra-short-acting beta-blocker used in critical care for tachycardia.[2][3]

Mechanism of Utilization:

-

Epoxidation: The hydroxyl group of CAS 31769-45-6 is converted into a glycidyl ether (epoxide) using epichlorohydrin.[2][3]

-

Linker Attachment: The acetyl group is often modified or preserved depending on the specific convergent synthesis strategy, but the hydroxyethoxy chain provides the essential "linker" spacing for the beta-adrenergic pharmacophore.[3]

-

Amine Opening: The epoxide is opened with an amine (e.g., [2-(morpholine-4-carbonylamino)ethyl]amine) to generate the active drug core.[2][3]

Landiolol Synthesis Workflow

Caption: Workflow illustrating the transformation of CAS 31769-45-6 into Landiolol.

Part 6: Safety & Handling (SDS Summary)

While not highly toxic, standard laboratory safety protocols apply due to its irritant nature.

-

GHS Classification:

-

Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic).[3]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762635, 1-[4-(2-Hydroxyethoxy)phenyl]ethanone.[2][3] Available at: [Link][2][3]

-

European Patent Office. Process for the enantioselective synthesis of Landiolol. EP2687521A1. (Describes the use of hydroxy-functionalized acetophenone intermediates). Available at: [2][3]

-

Zarzyka-Niemiec, I. Reactions of oxamide with ethylene carbonate. (Demonstrates the K2CO3 catalyzed hydroxyalkylation mechanism applicable to phenols). Available at: [Link]

Sources

Technical Guide: Solubility Profiling of 1-[4-(2-hydroxyethoxy)phenyl]ethanone

The following technical guide details the solubility characteristics, thermodynamic profiling, and experimental determination protocols for 1-[4-(2-hydroxyethoxy)phenyl]ethanone (CAS 31769-45-6).

Executive Summary & Compound Identity

Understanding the solubility of 1-[4-(2-hydroxyethoxy)phenyl]ethanone (also known as 4'-(2-Hydroxyethoxy)acetophenone) is critical for optimizing its use as a pharmaceutical intermediate and a precursor in photoinitiator synthesis (e.g., Irgacure 2959). This guide provides a predictive solubility analysis based on molecular topology and details a validated Laser Monitoring Protocol for precise empirical determination.

Chemical Profile

| Property | Specification |

| Systematic Name | 1-[4-(2-hydroxyethoxy)phenyl]ethanone |

| CAS Number | 31769-45-6 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Structural Features | Acetophenone core (lipophilic/aromatic); Hydroxyethoxy tail (hydrophilic/H-bond donor) |

Predictive Solubility Analysis

Before initiating wet-lab experiments, a theoretical assessment based on the Functional Group Contribution method directs solvent selection.[1] The molecule exhibits an "amphiphilic" character: the phenyl ring drives lipophilicity, while the terminal hydroxyl group and ether linkage enhance polarity.[1]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; solvent accepts H-bonds from the solute's -OH group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | "Like dissolves like"; formation of intermolecular Hydrogen Bond networks.[1] |

| Moderately Polar | Acetone, Ethyl Acetate, THF | Moderate to High | Good compatibility with the ketone and ether moieties; effective for crystallization.[1] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Solvation of the aromatic ring; useful for extraction but environmentally restricted.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Low / Insoluble | Lack of H-bonding capability makes these poor solvents; ideal as anti-solvents for precipitation.[1] |

| Aqueous | Water | Low to Moderate | The hydrophobic phenyl ring limits water solubility, despite the hydrophilic tail.[1] Solubility increases significantly with temperature.[1] |

Core Experimental Protocol: Laser Monitoring Technique

For high-precision solubility data (essential for thermodynamic modeling), the Laser Monitoring Dynamic Method is superior to the static shake-flask method due to its speed and reproducibility.[1]

Principles of Operation

This method detects the "Clear Point" (dissolution) and "Cloud Point" (nucleation) by monitoring the intensity of a laser beam passing through the solution.[1] As the solute dissolves, light transmission increases; as it precipitates, transmission drops due to scattering.[1]

Detailed Workflow

Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Step-by-Step Procedure

-

Preparation: Calibrate the laser solubility apparatus (e.g., Dynochem or custom setup) using a standard like Acetaminophen to verify temperature accuracy.

-

Gravimetric Loading: Accurately weigh the solute (

) and solvent (-

Target Mass Fraction: Start with

for low solubility solvents and up to

-

-

Equilibration: Set the stirring speed to 400-600 rpm to ensure homogeneity without cavitation.

-

Dynamic Heating: Ramp the temperature at a slow rate (e.g., 2 K/h) while continuously recording the laser transmission intensity.[1]

-

Endpoint Detection: Identify the temperature (

) where the laser intensity stabilizes at its maximum value (indicating complete dissolution).[1] -

Repetition: Add a known amount of additional solute to the same vessel and repeat the heating ramp to obtain the next data point (

).

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to calculate the enthalpy (

Mole Fraction Calculation

First, convert mass solubility to mole fraction (

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility with temperature:

-

A, B, C: Empirical parameters derived from regression analysis.

-

T: Absolute temperature (Kelvin).[1]

-

Utility: Provides excellent interpolation accuracy for crystallization cooling curves.[1]

van't Hoff Analysis

To determine the thermodynamic driving forces:

-

Plot:

vs. -

Slope:

(Indicates if dissolution is endothermic or exothermic).[1] -

Intercept:

(Indicates the disorder change).[1]

Interpretation for 1-[4-(2-hydroxyethoxy)phenyl]ethanone:

-

Positive

: Dissolution is endothermic (solubility increases with T).[1] This is expected for this compound in most organic solvents.[1] -

Positive

: Dissolution is entropy-driven, typical for crystalline solids dissolving in liquids.[1]

Process Implications

-

Recrystallization: Based on the predictive profile, a binary solvent system of Ethanol (solvent) and Water (anti-solvent) is likely the most efficient purification method.[1] The compound dissolves readily in hot ethanol; adding water induces controlled nucleation as the mixture cools.[1]

-

Synthesis: For reactions involving this intermediate (e.g., alkylation or Grignard reactions), THF or 2-MeTHF are recommended due to high solubility and chemical stability.[1]

References

-

Compound Identity: National Center for Advancing Translational Sciences.[1] 1-[2-Hydroxy-4-(2-hydroxyethoxy)phenyl]ethanone. Inxight Drugs.[1] Link

-

Methodology (Laser Monitoring): Zarghampour, F., et al. (2024).[1] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Link

-

Thermodynamic Modeling: Jouyban-Gharamaleki, V., et al. (2021).[1] Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method. Journal of Molecular Liquids, 337, 116060. Link

-

Related Compound Data (Irgacure 2959): Cayman Chemical.[2] 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone Product Information. Link

-

Synthesis & Properties: PrepChem. Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one. (Demonstrating ether linkage stability and solubility trends). Link

Sources

Technical Master Guide: 4-(2-Hydroxyethoxy)phenyl Methyl Ketone

Topic: 4-(2-Hydroxyethoxy)phenyl methyl ketone MSDS safety data sheet Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS No: 56078-09-2 Synonyms: 1-[4-(2-Hydroxyethoxy)phenyl]ethanone; 4'-(2-Hydroxyethoxy)acetophenone; HEA.

Executive Summary: The "Biocompatible Linker" Precursor

4-(2-Hydroxyethoxy)phenyl methyl ketone is a critical aromatic intermediate bridging the gap between simple phenolics and complex, biocompatible photoinitiators. While often overshadowed by its downstream derivative, Irgacure 2959 (a gold standard for cell-encapsulation hydrogels), this molecule serves as the primary scaffold for introducing hydrophilic ethylene glycol moieties into hydrophobic aromatic systems.

For the drug development professional, this compound represents a "pegylated" phenol equivalent—a versatile building block for increasing the water solubility of lipophilic pharmacophores or serving as a robust linker in antibody-drug conjugates (ADCs).

Chemical Identity & Physical Profile

Unlike standard acetophenones, the 4-ethoxy substitution significantly alters the thermodynamic profile, raising the melting point and increasing polarity.

| Property | Specification | Technical Insight |

| Molecular Formula | C₁₀H₁₂O₃ | Balanced amphiphilic structure. |

| Molecular Weight | 196.20 g/mol | Ideal fragment size (<200 Da) for fragment-based drug design. |

| CAS Number | 56078-09-2 | Distinct from Irgacure 2959 (CAS 106797-53-9). |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or phenolic impurities. |

| Melting Point | 88 – 90 °C | Sharp melt indicates high purity; broadens significantly with moisture. |

| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in H₂O | The hydroxyethoxy tail provides unique solubility in polar organic solvents compared to the parent 4-HAP. |

Risk Assessment & Safety Architecture (GHS)

This compound exhibits a safety profile typical of alkyl-aryl ethers but requires specific attention to mucosal irritation. The following assessment synthesizes data from structural analogs (4'-hydroxyacetophenone) and direct chemical behavior.

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

-

Aquatic Toxicity: Chronic Category 3 (H412) – Inferred from lipophilicity and phenolic degradation pathways.

Mechanistic Safety Analysis

-

The Irritation Cascade: The ketone moiety is reactive toward nucleophilic residues in proteins (lysine/cysteine), potentially causing contact dermatitis upon prolonged exposure. The ethylene glycol chain facilitates skin permeation compared to unsubstituted acetophenones.

-

Ocular Risk: As a crystalline solid, the dust presents a mechanical abrasion risk combined with chemical irritation. Upon contact with tear fluid, the localized high concentration can cause severe conjunctival redness.

Emergency Response Architecture

This decision logic ensures rapid mitigation of exposure, prioritizing the prevention of systemic absorption via the transdermal route.

Figure 1: Emergency Response Logic Flow. Note the specific instruction to brush off dry powder before wetting to prevent creating a concentrated irritant solution on the skin.

Handling & Storage Protocol: The "Dry-Chain" System

To maintain the integrity of the hydroxyethoxy side chain (which is susceptible to slow oxidation) and prevent caking, a "Dry-Chain" storage protocol is required.

-

Hygroscopic Management: The terminal hydroxyl group makes the solid slightly hygroscopic. Store in tight, light-resistant containers.

-

Headspace Inerting: Flush containers with Nitrogen (N₂) or Argon after opening. Oxygen can slowly oxidize the ether linkage to a peroxide over months, creating safety hazards during downstream heating.

-

Temperature Control: Store at 2–8°C for long-term reference standards; Room Temperature (20-25°C) is acceptable for active synthesis stocks if used within 30 days.

Synthetic Utility & Researcher's Guide

For the synthetic chemist, this molecule is a gateway. It is most commonly synthesized via the alkylation of 4-hydroxyacetophenone.

A. Synthesis: The Green Carbonate Route

Avoid the hazardous Williamson ether synthesis using 2-chloroethanol. The modern, "green" approach uses Ethylene Carbonate.

-

Reagents: 4-Hydroxyacetophenone (1.0 eq), Ethylene Carbonate (1.2 eq), K₂CO₃ (0.05 eq, catalyst).

-

Solvent: DMF or Toluene (reflux).

-

Mechanism: The phenoxide attacks the carbonate carbonyl, followed by decarboxylation to yield the hydroxyethyl ether.

-

Safety Note: This route avoids generating genotoxic alkyl halides.

B. Downstream Application: Photoinitiator Synthesis

The most common industrial use is the conversion to Irgacure 2959 .

-

Alpha-Hydroxylation: Reaction with paraformaldehyde in base.

-

Outcome: The acetyl group is converted to a 2-hydroxy-1-propanone moiety.

-

Significance: This specific derivative is one of the few photoinitiators cytocompatible enough for encapsulating live cells in hydrogels (e.g., PEGDA hydrogels).

C. Experimental Workflow Visualization

The following diagram maps the synthesis and downstream utility, highlighting critical control points (CCPs).

Figure 2: Synthetic Pathway & Utility. The central node (Blue) represents the target molecule of this guide.

References

-

National Center for Advancing Translational Sciences (NCATS). 1-[4-(2-hydroxyethoxy)phenyl]ethanone Compound Summary. Inxight Drugs.[1] Available at: [Link]

-

PubChem. Compound Summary: 4-(2-Hydroxyethoxy)phenyl methyl ketone. National Library of Medicine. Available at: [Link]

Sources

Comparative Technical Guide: 4'-Hydroxyacetophenone vs. 4'-(2-Hydroxyethoxy)acetophenone

This guide provides an in-depth technical analysis comparing 4'-Hydroxyacetophenone (4-HAP) and its ethylene glycol ether derivative, 4'-(2-Hydroxyethoxy)acetophenone (HEAP) . It is designed for researchers in organic synthesis, medicinal chemistry, and polymer science.

Executive Summary

The transition from 4'-Hydroxyacetophenone (4-HAP) to 4'-(2-Hydroxyethoxy)acetophenone (HEAP) represents a fundamental shift in chemical functionality from a phenolic system to a primary aliphatic alcohol .

-

4-HAP is a classic phenolic building block, characterized by high acidity (pKa ~8.05), susceptibility to electrophilic aromatic substitution, and use as a preservative and antioxidant.

-

HEAP is the O-hydroxyethylated derivative of 4-HAP. It retains the aromatic ketone core but replaces the acidic phenolic proton with a neutral, nucleophilic hydroxyethyl tail. This modification dramatically alters solubility, biocompatibility, and downstream reactivity, making HEAP a critical intermediate for water-soluble photoinitiators (e.g., Irgacure 2959 precursors) and functionalized hydrogels.

Physicochemical Profiling

The core distinction lies in the nature of the hydroxyl group. 4-HAP possesses a phenolic hydroxyl directly attached to the benzene ring (resonance stabilized), whereas HEAP possesses a primary alcohol separated by an ethoxy spacer.

Table 1: Comparative Properties

| Property | 4'-Hydroxyacetophenone (4-HAP) | 4'-(2-Hydroxyethoxy)acetophenone (HEAP) |

| CAS Number | 99-93-4 | 22428-93-9 |

| Molecular Structure | Phenol (Ar-OH) | Primary Alcohol (Ar-O-CH₂CH₂-OH) |

| Molecular Weight | 136.15 g/mol | 180.20 g/mol |

| Melting Point | 109–111 °C | ~88–90 °C (Derivative dependent*) |

| pKa (Hydroxyl) | ~8.0 (Acidic) | ~16.0 (Neutral) |

| Water Solubility | Low (< 1 g/100mL at 20°C) | Moderate to High (Enhanced by glycol tail) |

| UV Absorption | λmax ~275 nm (Bathochromic shift in base) | λmax ~270 nm (Stable in base) |

| Primary Reactivity | Electrophilic Aromatic Sub., O-Alkylation | Esterification, Urethane formation, Acrylation |

*Note: Pure HEAP melting point varies by crystal form, but structurally related derivatives like Irgacure 2959 melt at 88-90°C.

Structural Visualization

The following diagram illustrates the structural relationship and the critical pKa shift that dictates reactivity.

Figure 1: Structural evolution from 4-HAP to HEAP, highlighting the shift from acidic phenol to neutral alcohol.

Synthetic Pathways & Manufacturing

Synthesis of 4-HAP (The Parent)

Industrially, 4-HAP is synthesized via the Fries Rearrangement of phenyl acetate.

-

Reagents: Phenyl acetate, Lewis Acid (AlCl₃ or HF).

-

Mechanism: The acetyl group migrates from the oxygen to the para-position of the ring.

-

Selectivity: Conditions are tuned to favor the para-isomer over the ortho-isomer (2-hydroxyacetophenone).

Synthesis of HEAP (The Derivative)

HEAP is produced by the O-alkylation of 4-HAP. Modern "green chemistry" protocols prefer using Ethylene Carbonate over the more toxic 2-chloroethanol.

Reaction Scheme:

This pathway avoids chlorinated byproducts and utilizes a ring-opening mechanism driven by the phenoxide anion attacking the carbonate.

Figure 2: Mechanism of HEAP synthesis via Ethylene Carbonate alkylation.

Reactivity & Applications Analysis

4-HAP: The Phenolic Scaffold

Because 4-HAP contains a free phenolic group, its chemistry is dominated by acidity and ring activation.

-

Preservative Efficacy: Used as SymSave H , 4-HAP acts as an antioxidant and preservative booster in cosmetics.[1] Its phenolic proton can quench free radicals.

-

Chemical Intermediate: It is a precursor for liquid crystals and paracetamol analogs. The ring is activated at the ortho-position, allowing for further halogenation or nitration.

HEAP: The Linker Scaffold

HEAP is chemically distinct because the phenolic oxygen is "capped" with an ethyl group. The reactivity shifts entirely to the terminal primary alcohol .

-

Photoinitiator Synthesis: HEAP is the direct structural precursor to Irgacure 2959 (2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone). The hydroxyethoxy chain renders the final photoinitiator water-soluble and biocompatible, making it the gold standard for hydrogel encapsulation of live cells .

-

Polymer Functionalization: The primary alcohol in HEAP can be esterified with acryloyl chloride to create photo-polymerizable monomers . Unlike 4-HAP, which would form unstable phenyl esters, HEAP forms stable aliphatic esters.

Experimental Protocol: Synthesis of HEAP

Target: Synthesis of 4'-(2-hydroxyethoxy)acetophenone via Ethylene Carbonate.

Materials:

-

4'-Hydroxyacetophenone (1.0 eq)[2]

-

Ethylene Carbonate (1.2 eq)

-

Potassium Carbonate (0.05 eq) or Potassium Iodide (Cat.)

-

Solvent: DMF or Xylene (reflux)

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-HAP and Ethylene Carbonate in the chosen solvent (solvent-free melt is also possible at higher temps).

-

Catalysis: Add the catalyst (K₂CO₃).

-

Reaction: Heat the mixture to 140–150°C . The evolution of CO₂ gas indicates the reaction progress.

-

Monitoring: Monitor via TLC (SiO₂; Ethyl Acetate:Hexane 1:1). 4-HAP (Rf ~0.4) will disappear; HEAP (Rf ~0.2) will appear.[3]

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted 4-HAP phenol).

-

Purification: Recrystallize from Ethanol/Water or Toluene.

Validation:

-

IR: Disappearance of broad phenolic OH (~3200 cm⁻¹) and appearance of aliphatic OH (sharper, ~3400 cm⁻¹) and ether C-O stretch (~1240 cm⁻¹).

-

1H NMR: Appearance of two triplets at ~4.0 ppm (Ar-O-CH₂-) and ~3.9 ppm (-CH₂-OH).

Safety & Toxicology

-

4-HAP: Classified as an Irritant (Skin/Eye) . It is harmful if swallowed.[1] As a phenol, it can be corrosive at high concentrations and rapidly absorbed through skin.

-

HEAP: Generally exhibits lower acute toxicity than the parent phenol due to the etherification of the acidic proton. However, it should be handled with standard organic safety precautions.

-

Environmental: 4-HAP is harmful to aquatic life with long-lasting effects (H412).[4] Waste streams containing phenols must be segregated from general organic waste.

References

-

Symrise AG. "SymSave® H: Hydroxyacetophenone for Cosmetic Preservation." The Good Scents Company. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7469, 4'-Hydroxyacetophenone." PubChem. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3090641, 4'-(2-Hydroxyethoxy)acetophenone." PubChem. Link

-

Liu, J., et al. "Synthesis and Characterization of a Trifunctional Photoinitiator Based on Irgacure 2959." PMC - NCBI, 2021. Link

-

ChemicalBook. "Safety Data Sheet: 4'-Hydroxyacetophenone." Link

Sources

- 1. 4'-hydroxyacetophenone, 99-93-4 [thegoodscentscompany.com]

- 2. Acetophenone, 4'-hydroxy- (CAS 99-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to 4'-(2-hydroxyethoxy)acetophenone in Modern Organic Synthesis

This guide provides an in-depth exploration of 4'-(2-hydroxyethoxy)acetophenone, a versatile and increasingly significant building block in organic synthesis. We will delve into its synthesis, key chemical properties, and its diverse applications, particularly in the realms of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not only established protocols but also the underlying scientific principles that govern its reactivity and utility.

Introduction: The Strategic Importance of 4'-(2-hydroxyethoxy)acetophenone

4'-(2-hydroxyethoxy)acetophenone, a derivative of hydroxyacetophenone, is a bifunctional molecule featuring a ketone, a phenyl ring, and a primary alcohol.[1] This unique combination of functional groups makes it a highly valuable synthon, or building block, for creating more complex molecules.[1] Its structure allows for a wide range of chemical modifications, making it a versatile tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The presence of both a reactive acetyl group and a modifiable hydroxyl group on a stable aromatic core underpins its utility.[1] These features allow for sequential and selective reactions, a cornerstone of modern synthetic strategy. This guide will illuminate how these structural characteristics are leveraged in various synthetic applications.

Synthesis and Physicochemical Properties

A solid understanding of the synthesis and physical properties of 4'-(2-hydroxyethoxy)acetophenone is fundamental to its effective application.

Synthetic Routes

The most common laboratory and industrial synthesis of 4'-(2-hydroxyethoxy)acetophenone involves the etherification of 4-hydroxyacetophenone. A typical procedure is outlined below:

Protocol: Synthesis of 4'-(2-hydroxyethoxy)acetophenone

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyacetophenone in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Base Addition: Add an excess of a weak base, typically potassium carbonate (K₂CO₃), to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylation: Introduce 2-bromoethanol or 2-chloroethanol to the reaction mixture. The reaction is then heated to reflux to facilitate the Williamson ether synthesis.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: After cooling, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the pure 4'-(2-hydroxyethoxy)acetophenone as a solid.

Causality in Synthesis: The choice of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more reactive, thus accelerating the rate of the Sₙ2 reaction. Potassium carbonate is preferred over stronger bases like sodium hydride to avoid potential side reactions involving the acetyl group.

Physicochemical Data

A summary of the key physical and chemical properties of 4'-(2-hydroxyethoxy)acetophenone is presented in the table below. This data is essential for planning reactions, purification, and for the characterization of synthesized materials.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃[3] |

| Molecular Weight | 180.20 g/mol |

| Appearance | Off-white to white crystalline solid[4] |

| Melting Point | 109-111 °C |

| Boiling Point | 147-148 °C at 4 hPa |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] |

Core Applications in Organic Synthesis

The true value of 4'-(2-hydroxyethoxy)acetophenone lies in its application as a versatile intermediate. Its dual functionality allows for a variety of synthetic transformations.

As a Precursor to Pharmaceutical Ingredients

Derivatives of hydroxyacetophenones are widely recognized for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][5] 4'-(2-hydroxyethoxy)acetophenone serves as a key starting material for the synthesis of a range of pharmacologically active compounds.

Workflow: Synthesis of Bioactive Molecules

Caption: Synthetic pathways from 4'-(2-hydroxyethoxy)acetophenone.

3.1.1. Synthesis of Chalcones and Flavonoids

The acetyl group of 4'-(2-hydroxyethoxy)acetophenone readily participates in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with various aromatic aldehydes. This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids—a class of compounds with significant biological activities.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reactant Mixture: In a flask, dissolve 4'-(2-hydroxyethoxy)acetophenone and a substituted benzaldehyde in ethanol.

-

Base-Catalyzed Condensation: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

-

Precipitation and Isolation: The reaction mixture is typically stirred for several hours, during which the chalcone product precipitates as a solid.

-

Purification: The solid is collected by filtration, washed with cold water to remove excess base, and then recrystallized from a suitable solvent like ethanol to yield the pure chalcone.

3.1.2. Role in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening.[6] Amino-substituted acetophenones, which can be derived from 4'-(2-hydroxyethoxy)acetophenone, are valuable building blocks in DOS for generating analogs of natural products like flavones, coumarins, and aurones.[6]

Intermediate in the Synthesis of Agrochemicals

Similar to its role in pharmaceuticals, the structural motifs accessible from 4'-(2-hydroxyethoxy)acetophenone are also relevant in the agrochemical industry for the development of new pesticides and herbicides.[2]

Biocatalytic Transformations

The field of biocatalysis offers environmentally friendly and highly selective synthetic routes. Enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO) can catalyze the Baeyer-Villiger oxidation of acetophenones.[7] While the direct substrate is 4-hydroxyacetophenone, the principles can be extended to its derivatives. This enzymatic oxidation converts the ketone into an ester, providing a mild and selective alternative to chemical oxidants.[7][8]

Conceptual Workflow: Biocatalytic Oxidation

Caption: Baeyer-Villiger monooxygenase-catalyzed reaction.

Advanced Applications and Future Outlook

The applications of 4'-(2-hydroxyethoxy)acetophenone are continually expanding as synthetic methodologies evolve.

In Materials Science

The aromatic core and reactive functional groups of 4'-(2-hydroxyethoxy)acetophenone make it a candidate for the synthesis of novel polymers and functional materials. The hydroxyl group can be used for polymerization reactions, while the aromatic ring can be incorporated to enhance the thermal stability and optical properties of the resulting materials.

In Cosmetics

Hydroxyacetophenone derivatives are also finding use in the cosmetics industry as antioxidants and preservatives.[5] The ability of the phenolic hydroxyl group (or its masked form in this case) to scavenge free radicals is a key property.

Conclusion

4'-(2-hydroxyethoxy)acetophenone is a testament to the power of bifunctional building blocks in modern organic synthesis. Its accessible synthesis, coupled with the versatile reactivity of its ketone and hydroxyl groups, provides a robust platform for the creation of a wide array of complex and valuable molecules. From life-saving pharmaceuticals to advanced materials, the applications of this compound are poised to grow, driven by the ingenuity of synthetic chemists and the increasing demand for novel chemical entities. This guide has provided a framework for understanding and utilizing this important synthon, with the aim of inspiring further innovation in the field.

References

- Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. (n.d.). Applied and Environmental Microbiology.

- A Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. (2025, August 30). Tianjin YR ChemSpec.

- 4'-ETHOXY-2'-HYDROXYACETOPHENONE | 37470-42-1. (2025, September 18). ChemicalBook.

- Al-Labban, H. M. Y. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Current Research in Interdisciplinary Studies, 4(3), 25–27.

- Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (2025, July 4).

- CAS 875-59-2: 4′-Hydroxy-2′-methylacetophenone. (n.d.). CymitQuimica.

- 4'-(2-acetoxyethoxy)acetophenone(75230-41-0) 1H NMR. (n.d.). ChemicalBook.

- 4-Hydroxy-2-methylacetophenone Properties. (2025, October 15). EPA.

- Synthesis of 4-(2-hydroxyethoxy)phenol. (n.d.). PrepChem.com.

- Acetophenone: Applications, Pharmacokinetics and Synthesis. (2023, April 26). ChemicalBook.

- Parahydroxy Acetophenone Synthesis. (n.d.). Scribd.

- The reaction catalyzed by 4-hydroxyacetophenone monooxygenase to convert 4-hydroxyacetophenone into 4-phenyl acetate. (n.d.).

- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- Interaction of hydroxy acetophenones and their derivatives and thionyl chloride in presence of finely divided copper. (n.d.). Proceedings of the Indian Academy of Sciences - Section A.

- Natural-derived acetophenones: chemistry and pharmacological activities. (2024, May 10). PMC.

- EP0254536B1 - Process for purifying 4-hydroxy-acetophenone. (n.d.).

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. (2022, June 22). PMC.

- 4'-(2-hydroxyethoxy)acetophenone (C10H12O3). (n.d.). PubChemLite.

- METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. (2023, November 8).

- US5696274A - Syntheses based on 2-hydroxyacetophenone. (n.d.).

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021, November 5). PMC.

- Handbook of Hydroxyacetophenones: Preparation and Physical Properties. (n.d.).

- 4'-ETHOXY-2'-METHOXY-ACETOPHENONE SDS, 104296-18-6 Safety D

Sources

- 1. jpub.org [jpub.org]

- 2. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 3. PubChemLite - 4'-(2-hydroxyethoxy)acetophenone (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 4. CAS 875-59-2: 4′-Hydroxy-2′-methylacetophenone [cymitquimica.com]

- 5. Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry [yrbeautyactives.com]

- 6. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of 1-(4-(2-hydroxyethoxy)phenyl)ethanone from 4-hydroxyacetophenone

Executive Summary

This application note details the synthesis of 1-(4-(2-hydroxyethoxy)phenyl)ethanone (also known as 4-(2-hydroxyethoxy)acetophenone or HEPE) from 4-hydroxyacetophenone (4-HAP) . HEPE is a critical intermediate in the synthesis of liquid crystals, antihistamines (e.g., Potastine), and various tyrosyl-based kinase inhibitors.

We present two distinct protocols:

-

Method A (Classical): Williamson ether synthesis using 2-chloroethanol. Best for laboratory-scale where reagent availability is the priority.

-

Method B (Green/Industrial): Hydroxyethylation using ethylene carbonate. Best for process scalability, atom economy, and avoiding halogenated waste.

Strategic Analysis & Reaction Engineering

Retrosynthetic Logic

The target molecule contains a phenolic ether linkage. The most direct disconnection is at the phenolic oxygen.

-

Path A (Nucleophilic Substitution): Phenoxide attack on a primary alkyl halide (2-chloroethanol).

-

Path B (Ring Opening): Phenoxide attack on a cyclic carbonate (ethylene carbonate).

Pathway Comparison

| Feature | Method A: 2-Chloroethanol | Method B: Ethylene Carbonate |

| Reaction Type | Nucleophilic Ring Opening | |

| Atom Economy | Low (Stoichiometric salt waste: KCl/NaCl) | 100% (CO2 is retained as carbonate or released, usually no leaving group waste) |

| Safety | High Toxicity (2-Chloroethanol is a potent poison) | Safer (Ethylene carbonate is a mild solid) |

| Temperature | Moderate (60–90 °C) | High (140–150 °C) |

| Solvent | DMF, Acetone, or Water | Often Solvent-free (Melt) |

Mechanistic Flow (DOT Visualization)

Figure 1: Mechanistic divergence between the classical alkyl halide route and the carbonate ring-opening route.

Experimental Protocols

Protocol A: Classical Williamson Synthesis

Rationale: This method utilizes potassium carbonate (

Reagents:

-

4-Hydroxyacetophenone (1.0 eq)

-

2-Chloroethanol (1.2 eq)

- (Anhydrous, 1.5 eq)

- (0.1 eq - Catalyst)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Procedure:

-

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stir bar.

-

Dissolution: Add 4-Hydroxyacetophenone (13.6 g, 100 mmol) and Anhydrous DMF (50 mL). Stir until dissolved.

-

Deprotonation: Add

(20.7 g, 150 mmol) and -

Alkylation: Add 2-Chloroethanol (8.0 mL, 120 mmol) dropwise via syringe or addition funnel.

-

Reaction: Heat the mixture to 80–90 °C for 6–8 hours.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (

) should disappear, and a lower

-

-

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product may precipitate as a solid.

-

Workup:

-

Purification: Recrystallize from Water/Ethanol (8:2) or Toluene.

Protocol B: Green Synthesis (Ethylene Carbonate)

Rationale: This method avoids toxic halides and solvents. It is often run as a "melt" reaction. A catalyst (halide salt) is required to initiate the ring opening.

Reagents:

-

4-Hydroxyacetophenone (1.0 eq)

-

Ethylene Carbonate (1.1 – 1.2 eq)

-

Catalyst:

(0.05 eq) or TBAI (Tetrabutylammonium iodide, 0.05 eq) -

Solvent: None (Neat) or minimal Toluene/Xylene if stirring is difficult.

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 4-Hydroxyacetophenone (13.6 g, 100 mmol) and Ethylene Carbonate (9.7 g, 110 mmol).

-

Catalyst Addition: Add

(0.7 g, 5 mmol). -

Reaction: Heat the mixture to 140–150 °C .

-

Note: The solids will melt around 90–100 °C to form a homogeneous brown liquid.

-

CO2 Evolution: Evolution of gas may be observed (depending on exact mechanism and temperature, decarboxylation may occur during or after workup, though often the hydroxyethyl ether forms directly without CO2 loss in the primary step).

-

-

Duration: Stir at 145 °C for 3–5 hours.

-

Workup:

-

Cool the melt to ~80 °C.

-

Add Water (50 mL) carefully to the hot melt (watch for steam).

-

Allow to cool to room temperature with stirring. The product should crystallize out.

-

-

Purification: Filter the crude solid. Recrystallize from water or dilute ethanol.

Purification & Workup Logic

The purity of HEPE is critical for subsequent steps. The primary impurity is unreacted 4-HAP.

Figure 2: Purification decision tree. The alkaline wash is a critical control point to remove unreacted starting material.

Analytical Characterization

Target Molecule: 1-(4-(2-hydroxyethoxy)phenyl)ethanone Molecular Weight: 180.20 g/mol

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3, 400 MHz) | Methyl group of ketone ( | |

| Methylene adjacent to OH ( | ||

| Methylene adjacent to ether (Ph-O- | ||

| Aromatic protons (Ortho to ether) | ||

| Aromatic protons (Ortho to ketone) | ||

| IR Spectroscopy | 3300–3500 | Broad O-H stretch |

| 1660–1680 | Strong C=O stretch (Acetophenone) | |

| 1250 | C-O-C asymmetric stretch | |

| Melting Point | 95 – 97 °C | Sharp melting point indicates high purity.[3][4] |

Troubleshooting & Critical Parameters

-

Low Yield in Method A:

-

Cause: Moisture in the solvent (DMF).

-

Fix: Use anhydrous DMF and dry

in an oven before use. Water inhibits the

-

-

Incomplete Reaction in Method B:

-

Cause: Temperature too low.

-

Fix: Ethylene carbonate reactions have a high activation energy. Ensure internal temperature reaches >140 °C.

-

-

Product is Colored (Brown/Yellow):

-

Cause: Oxidation of phenol or polymerization byproducts.

-

Fix: Add a pinch of sodium dithionite during the recrystallization step or treat the organic layer with activated charcoal.

-

Safety Information (MSDS Summary)

-

4-Hydroxyacetophenone: Irritant. Avoid inhalation.

-

2-Chloroethanol: HIGHLY TOXIC (Dermal/Inhalation). Metabolic poison. Use exclusively in a fume hood with double-gloving (Nitrile/Laminate).

-

Ethylene Carbonate: Irritant. Solid at RT, liquid >36°C.

-

DMF: Hepatotoxic and teratogenic. Absorbs through skin.

References

-

Williamson Ether Synthesis Overview

-

Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

- Context: Found

-

-

Green Synthesis via Ethylene Carbonate

-

Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates". Industrial & Engineering Chemistry Research, 42(4), 663–674.

- Context: Detailed review of the reaction mechanism and industrial advantages of Method B.

-

-

Synthesis of HEPE specifically

-

NMR Data Verification

-

National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 15684: 4'-(2-Hydroxyethoxy)acetophenone". Spectral Database for Organic Compounds (SDBS).

- Context: Verification of chemical shifts provided in Section 5.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]

- 3. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Piceol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Synthesis of Irgacure 2959 from 4'-(2-hydroxyethoxy)acetophenone

Application Note & Protocol

Topic: High-Yield Synthesis of Irgacure 2959 via α-Hydroxylation of 4'-(2-hydroxyethoxy)acetophenone Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Irgacure 2959, chemically known as 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one, is a Type I photoinitiator paramount in biomedical applications.[1][2] Its high efficiency, low cytotoxicity, and appreciable water solubility make it the initiator of choice for fabricating hydrogels used in cell encapsulation, tissue engineering, and controlled drug delivery systems.[2][3][4] This document provides a detailed, scientifically-grounded protocol for the synthesis of Irgacure 2959. The described method follows a robust one-pot, two-step reaction involving the α-bromination of a propiophenone precursor followed by alkaline hydrolysis. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product characterization, ensuring a reproducible and high-yield synthesis.

Introduction and Scientific Background

Photopolymerization is a cornerstone technology in modern biomaterials science, allowing for the rapid and spatially controlled cross-linking of polymers to form hydrogels.[3] The choice of photoinitiator is critical, as it dictates the reaction kinetics and, most importantly, the biocompatibility of the final material.[5] Irgacure 2959 (CAS 106797-53-9) has emerged as a gold standard for biomedical applications.[6][7] Upon exposure to ultraviolet (UV) light (typically ~365 nm), it undergoes α-cleavage (Norrish Type I) to generate two distinct free radicals, a benzoyl and an alkyl radical, both capable of initiating polymerization.[1][8]

This guide details the synthesis of Irgacure 2959 from its immediate precursor, 1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone. The conversion is an α-hydroxylation reaction, achieved efficiently through an intermediate bromination step. This synthetic approach is favored for its reliability and scalability in a laboratory setting.

Reaction Mechanism: From Precursor to Product

The synthesis proceeds via a two-step mechanism within a single reaction vessel ("one-pot").

-

α-Bromination: The reaction begins with the electrophilic bromination of the enol or enolate form of the starting ketone at the α-carbon (the carbon adjacent to the carbonyl group). N-Bromosuccinimide (NBS) serves as a convenient and effective source of electrophilic bromine (Br+). The reaction is typically performed in a suitable solvent system that can facilitate both the bromination and the subsequent hydrolysis.

-

Nucleophilic Substitution (Hydrolysis): Following the complete consumption of the starting material, an aqueous base, such as sodium hydroxide (NaOH), is introduced. The hydroxide ion (OH-) acts as a nucleophile, displacing the bromide ion from the α-carbon in a classic SN2 reaction. This step yields the final α-hydroxy ketone, Irgacure 2959.

The overall transformation is depicted below.

Caption: Reaction mechanism for the synthesis of Irgacure 2959.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): A strong oxidizing agent and corrosive.[9][10] It can cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[10][11] Avoid inhalation of dust and contact with combustible materials.[9][12]

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe chemical burns to skin and eyes, with the potential for permanent eye damage.[13][14][15] Handle with extreme care, especially when preparing solutions, as the dissolution process is highly exothermic.

-

Organic Solvents (e.g., Dichloromethane, Toluene, Ethanol): These are typically flammable and may be toxic or irritant. Avoid inhalation of vapors and ensure there are no ignition sources nearby.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[9][13][16][17][18]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding a high-purity product.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Wt. | Notes |

| 1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone | 159119-01-4 | 208.25 g/mol | Starting Precursor |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | ≥98% Purity |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Pellets, ≥97% Purity |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous |

| Toluene | 108-88-3 | 92.14 g/mol | For Recrystallization |

| Deionized Water | 7732-18-5 | 18.02 g/mol | |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Aqueous Solution |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Reflux condenser and dropping funnel

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Glassware for recrystallization

Step-by-Step Synthesis Procedure

A one-pot procedure is employed for operational simplicity and efficiency.[19]

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 10.4 g (50.0 mmol) of 1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone in 100 mL of dichloromethane (DCM).

-

Bromination: Stir the solution at room temperature. Add 9.34 g (52.5 mmol, 1.05 eq) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent runaway reactions or the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Hydrolysis: Once bromination is complete, cool the flask in an ice bath. Slowly add 60 mL of a 10% (w/v) aqueous sodium hydroxide solution via the dropping funnel. Causality Note: The addition must be slow and with cooling to manage the heat generated and prevent unwanted side reactions.

-

Reaction Completion: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for an additional 3-5 hours. The hydrolysis of the α-bromo intermediate into the final product occurs during this step.

-

Work-up & Extraction:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Separate the layers. The product will be in the organic (DCM) layer.

-

Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

-

Purification:

-

Remove the DCM using a rotary evaporator to yield a crude off-white solid.

-

Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot toluene. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold toluene, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of Irgacure 2959.

Product Characterization and Validation

To confirm the identity and purity of the synthesized Irgacure 2959, the following analytical techniques are recommended.

| Parameter | Method | Expected Result |

| Purity & Identity | ¹H and ¹³C NMR | Spectra consistent with literature data, showing characteristic peaks for aromatic, ethoxy, methyl, and hydroxyl groups.[20][21] |

| Identity | Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (224.25 g/mol ).[7] |

| Functional Groups | FTIR Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C=O (ketone), and C-O (ether) bonds. |

| Purity | Melting Point | A sharp melting point in the range of 88-90 °C.[22] |

| Appearance | Visual Inspection | White to off-white crystalline powder.[23] |

The validation of these parameters ensures that the synthesized material meets the quality standards required for its application, particularly in sensitive biological systems.

Conclusion and Application Insights

The protocol described herein provides a reliable method for synthesizing high-purity Irgacure 2959. The synthesized photoinitiator is well-suited for a variety of photopolymerization applications. When formulating hydrogels for biomedical use, Irgacure 2959 is typically dissolved in the prepolymer solution at concentrations ranging from 0.1% to 5% (w/v), depending on the desired cross-linking density and curing time.[2][23][24] Activation is most effective with UV light, often from a 365 nm source, to initiate the rapid and efficient formation of hydrogel networks.[3] This robust synthesis enables researchers to produce a key component for advanced applications in drug delivery, 3D cell culture, and regenerative medicine.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Olin Chlor Alkali. (2025, January 21). SAFETY DATA SHEET Sodium Hydroxide Solution 10 - 30%. Retrieved from [Link]

- CN104529329A. (2022, April 12). Preparation method of 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-acetone. Google Patents.

-

Reagecon. (2017, November 17). SAFETY DATA SHEET SODIUM HYDROXIDE 0.1M. Retrieved from [Link]

-

Chem-Supply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

-

ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Foldink. (n.d.). Safety Data Sheet - Irgacure2959 Photoinitiator. Retrieved from [Link]

-

CELLINK. (2020, November 4). Safety Data Sheet - Irgacure 2959. Retrieved from [Link]

-

Adbioink. (2021, January 24). Irgacure 2959 - Safety Data Sheet. Retrieved from [Link]

-

Ciba Specialty Chemicals. (2011, June 29). Ciba® IRGACURE® 2959. Retrieved from [Link]

-

Obeid, P., et al. (2020). Water-Soluble Photoinitiators in Biomedical Applications. MDPI. Retrieved from [Link]

-

Lim, K. S., et al. (2019). Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Taylor & Francis Online. Retrieved from [Link]

-

Tomal, W., et al. (2024). Photoinitiators for Medical Applications—The Latest Advances. PMC. Retrieved from [Link]

-

Adbioink. (n.d.). Irgacure 2959. Retrieved from [Link]

-

TUS. (2014, June 26). The effect of photoinitiator concentration on the physicochemical properties of hydrogel contact lenses. Retrieved from [Link]

- CN102786405A. (n.d.). Preparation method for 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-acetone. Google Patents.

-

Wilems, T., et al. (n.d.). Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one. Retrieved from [Link]

-

Eren, T. N., et al. (n.d.). Supporting Information Irgacure 2959-functionalized poly(ethyleneimine)s as improved photoinitiators. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (2021, January). Irgacure 2959-functionalized poly(ethyleneimine)s as improved photoinitiators: Enhanced water solubility, migration stability and visible-light operation | Request PDF. Retrieved from [Link]

-

Eren, T. N., et al. (n.d.). Irgacure 2959-functionalized poly(ethyleneimine)s as improved photoinitiators: enhanced water solubility, migration stability and visible-light operation. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

ResearchGate. (n.d.). (a), (b) fs-TA spectra of Irgacure-2959 at early to later delay times.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV/vis absorption spectra of Irgacure-2959 in MeCN and MeCN/H 2 O = 3:7.... Retrieved from [Link]

-

MDPI. (2022, March 21). Development of Water-Soluble Type I Photoinitiators for Hydrogel Synthesis. Retrieved from [Link]

-

Kariksiz, N., et al. (n.d.). Supporting Information - A cyclopolymerizable, doubly Irgacure 2959 functionalized quaternary ammonium salt photoinitiator.... Royal Society of Chemistry. Retrieved from [Link]

-

International Journal of Technology. (2022, December 30). Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant. Retrieved from [Link]

-

UNC. (n.d.). HHS Public Access. Retrieved from [Link]

-

PMC. (n.d.). Water-Soluble Photoinitiators in Biomedical Applications. Retrieved from [Link]

-

SciELO South Africa. (n.d.). NBS as a powerful catalyst for the synthesis of β-hydroxysulphides with thiolysis of epoxides under mild reaction conditions. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. adbioink.com [adbioink.com]

- 4. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.tus.ie [research.tus.ie]

- 6. 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone | C12H16O4 | CID 86266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. carlroth.com [carlroth.com]

- 12. chemscience.com [chemscience.com]

- 13. olinchloralkali.com [olinchloralkali.com]

- 14. chemsupply.com.au [chemsupply.com.au]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. chemicals.co.uk [chemicals.co.uk]

- 17. Sodium Hydroxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 18. foldink.bio [foldink.bio]

- 19. CN102786405A - Preparation method for 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-acetone - Google Patents [patents.google.com]

- 20. rsc.org [rsc.org]

- 21. rsc.org [rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. xtgchem.cn [xtgchem.cn]

- 24. Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant [ijtech.eng.ui.ac.id]

Reaction Conditions for Hydroxyethylation of Phenolic Ketones

Application Note: AN-PHK-042

Advanced Protocols for Etherification via Ethylene Carbonate & Classical Routes

Executive Summary

The introduction of a 2-hydroxyethyl group (

This guide details the mechanistic causality, optimized reaction parameters, and validated protocols for hydroxyethylation, focusing on the electronic influence of the ketone moiety on phenolic reactivity.

Mechanistic Insight & Reaction Design

2.1. Substrate Analysis: The Ketone Effect

Phenolic ketones (e.g., 4-hydroxyacetophenone) differ from simple phenols due to the electron-withdrawing nature of the carbonyl group.

-

Acidity: The

of 4-hydroxyacetophenone (~8.0) is lower than phenol (~10.0). This facilitates easier deprotonation by weaker bases (e.g., -

Nucleophilicity: Conversely, the resulting phenoxide is less nucleophilic. Consequently, these substrates often require higher reaction temperatures (

) or nucleophilic catalysts (iodides) to drive the

2.2. The Ethylene Carbonate Pathway (Green Route)

Unlike the direct

Mechanism Description:

-

Activation: Base deprotonates the phenol.

-

Ring Opening: The phenoxide attacks the alkylene carbon of EC.

-

Intermediate: A phenoxyethyl carbonate anion is formed.

-

Decarboxylation: At elevated temperatures (

), the carbonate intermediate collapses, releasing

Figure 1: Mechanistic pathway of Ethylene Carbonate alkylation involving in-situ decarboxylation.

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF or DMAc | High boiling point allows temps |

| Catalyst | KI (5-10 mol%) | Iodide acts as a nucleophilic catalyst, opening the EC ring or converting in-situ alkyl chlorides (if using chloroethanol) to more reactive iodides (Finkelstein-like). |

| Base | Anhydrous potassium carbonate is preferred over NaOH to minimize water production and hydrolysis of the reagent. | |

| Temperature | Critical for the EC route. Below | |

| Stoichiometry | 1.2 - 1.5 eq. EC | Slight excess accounts for thermal decomposition of EC at high temperatures. |

Validated Experimental Protocols

Protocol A: The "Green" Standard (Ethylene Carbonate)

Recommended for pharmaceutical intermediates due to high safety profile and atom economy.

Reagents:

-

4-Hydroxyacetophenone (13.6 g, 100 mmol)

-

Ethylene Carbonate (10.6 g, 120 mmol)

-

Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

-

Potassium Iodide (0.83 g, 5 mmol)

-

DMF (50 mL) or Toluene (for azeotropic conditions, though DMF is faster)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser. Connect the top of the condenser to a bubbler (to monitor

evolution). -

Charging: Charge the flask with 4-Hydroxyacetophenone,

, KI, and DMF. Stir at room temperature for 15 minutes to ensure a homogeneous slurry. -

Reagent Addition: Add Ethylene Carbonate in one portion.

-

Reaction: Heat the mixture to 145°C .

-

Observation: Evolution of

gas will commence around -

Checkpoint: Maintain

until gas evolution ceases (typically 4–6 hours).

-

-

Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The starting phenol (

) should disappear; product appears at lower -

Workup:

-

Cool the mixture to

. -

Pour the reaction mass into ice-cold water (300 mL) with vigorous stirring. The product often precipitates as a white solid.

-

If solid:[1] Filter, wash with water (

mL), and dry. -

If oil: Extract with Ethyl Acetate (

mL). Wash organics with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water (if solid) or distill under high vacuum (if oil).

Protocol B: The Classical Route (2-Chloroethanol)

Use only if EC is unavailable or substrate is sensitive to high temperatures.

Safety Warning: 2-Chloroethanol is fatal if inhaled or absorbed through skin.[2] Use a certified fume hood and Silver Shield® gloves.

Methodology:

-

Dissolve 4-Hydroxyacetophenone (100 mmol) in water (100 mL) containing NaOH (110 mmol).

-

Heat to reflux (

). -

Add 2-Chloroethanol (120 mmol) dropwise over 1 hour.

-

Reflux for an additional 6 hours.

-

Cool and extract with dichloromethane.

-

Note: Yields are typically lower (60-75%) due to hydrolysis of the alkyl halide.

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the optimal hydroxyethylation protocol.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Temperature too low ( | Increase temp to facilitate decarboxylation. Ensure |

| Low Yield (EC Route) | Polymerization of EC. | Do not exceed |

| Product is an Oil (Impure) | Residual solvent (DMF). | DMF is difficult to remove. Wash organic layer thoroughly with water ( |

| Side Product: Carbonate | Failure to decarboxylate. | The intermediate |

References

-

Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

-

Carlson, W. W. (1948). Process of Hydroxyethylation.[3][4][5][6] U.S. Patent 2,448,767.[3] Link

-

Zhu, Y., et al. (2018). Catalytic Hydroxyethylation of Phenols with Ethylene Carbonate over Calcined Mg-Al Hydrotalcites. ACS Omega, 3(9), 11633–11640. Link

-

Organic Syntheses. (1941). 2-Phenoxyethanol.[7][8][9] Org.[3] Synth. 1941, 21, 111. (Classical Halohydrin Route). Link

Sources

- 1. arpgweb.com [arpgweb.com]

- 2. wcu.edu [wcu.edu]

- 3. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Recrystallization of 1-(4-(2-hydroxyethoxy)phenyl)ethanone

An in-depth guide to the purification of 1-(4-(2-hydroxyethoxy)phenyl)ethanone by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during experiments.

This guide offers a comprehensive resource for the purification of 1-(4-(2-hydroxyethoxy)phenyl)ethanone. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the principles behind the procedure, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Compound Profile

A clear understanding of the physicochemical properties of 1-(4-(2-hydroxyethoxy)phenyl)ethanone is fundamental to developing a successful purification strategy.

| Property | Details | Source(s) |

| IUPAC Name | 1-(4-(2-hydroxyethoxy)phenyl)ethanone | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.2 g/mol | [1][2] |

| Appearance | Off-white to pale yellow crystalline solid | [3] (similar compound) |

| Melting Point | Varies with purity; a related compound melts at 88-90°C | |

| Solubility Profile | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and less soluble in nonpolar solvents. The presence of hydroxyl and ether groups suggests some solubility in water, especially when heated. | [3][4] |

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differential solubility.[5][6] The core principle is that the solubility of most solids increases with temperature.[5] In an ideal recrystallization, a solvent is chosen in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] Impurities are ideally either completely insoluble in the hot solvent (and can be filtered off) or are highly soluble even in the cold solvent (and remain in the liquid phase, or "mother liquor," after the desired compound has crystallized).[7][9]

Q2: How do I select the best solvent for 1-(4-(2-hydroxyethoxy)phenyl)ethanone?

Solvent selection is the most critical step for a successful recrystallization.[5] The ideal solvent should meet several criteria:

-

High Temperature Coefficient: It should dissolve the compound readily at its boiling point but poorly at room temperature or below.[6]

-

Inertness: The solvent must not react with the compound.[6][9]

-

Impurity Solubility: Impurities should either be very soluble or insoluble in the solvent at all temperatures.[7]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[6][9]

For 1-(4-(2-hydroxyethoxy)phenyl)ethanone, its polar nature, due to the hydroxyl, ether, and ketone functional groups, points towards polar solvents. Good starting points for testing would be ethanol, isopropanol, or water.

Q3: Can I use a mixed-solvent system? If so, why?

Yes, a mixed-solvent system is an excellent strategy when no single solvent meets all the ideal criteria.[7] This technique is often used when the compound is too soluble in one solvent and poorly soluble in another.[10]

The process involves dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[11][12] For this compound, an ethanol/water or acetone/hexane system could be effective.[4]

Q4: What are the likely impurities I might encounter?

Organic impurities can originate from starting materials, intermediates, by-products, or degradation products.[13][14] In the synthesis of 1-(4-(2-hydroxyethoxy)phenyl)ethanone, which may start from a compound like 2,4-dihydroxyacetophenone, potential impurities could include:

-

Unreacted starting materials.

-

Regioisomers formed during the ethoxylation step.

-

By-products from side reactions.

-

Degradation products resulting from exposure to heat or acidic/basic conditions during the reaction or workup.[14]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to guide you through a systematic and logical purification process.

Caption: General workflow for the recrystallization process.

Step 1: Small-Scale Solvent Screening Before committing your entire batch, test the solubility of ~20 mg of your crude material in ~0.5 mL of a few candidate solvents (e.g., ethanol, water, ethyl acetate) in separate test tubes.[11]

-

Observe solubility at room temperature. A good solvent will not dissolve the compound well.[7]

-

Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[8]

-

Cool the solution to room temperature and then in an ice bath. A heavy precipitate of crystals should form.[8]